molecular formula C13H18NO7P B1671463 Ggstop CAS No. 926281-37-0

Ggstop

Cat. No.: B1671463
CAS No.: 926281-37-0
M. Wt: 331.26 g/mol
InChI Key: NTFPDEDRMYYPAC-UHFFFAOYSA-N
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Description

This compound is known for its non-toxic nature and its ability to inhibit GGT with a Ki value of 170 μM for human GGT . GGsTop has shown potential in various scientific research applications, particularly in the fields of medicine and biology.

Preparation Methods

GGsTop is synthesized through a series of chemical reactions involving the introduction of a phosphonate group to a butanoic acid derivative. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

GGsTop undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed on this compound to modify its functional groups.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GGsTop has a wide range of scientific research applications, including:

Mechanism of Action

GGsTop exerts its effects by irreversibly inhibiting gamma-glutamyl transpeptidase. The compound binds covalently to the active site of the enzyme, preventing it from catalyzing the transfer of the gamma-glutamyl group from glutathione to other molecules. This inhibition leads to a decrease in the degradation of glutathione, thereby reducing the levels of reactive oxygen species and promoting cellular health .

Comparison with Similar Compounds

GGsTop is unique in its high selectivity and irreversible inhibition of gamma-glutamyl transpeptidase. Similar compounds include:

This compound stands out due to its non-toxic nature and high specificity for gamma-glutamyl transpeptidase, making it a valuable tool in scientific research.

Biological Activity

GGsTop (2-amino-4-{3-(carboxymethyl)phenoxyphosphoryl}butanoic acid) is a selective, irreversible inhibitor of γ-glutamyl transpeptidase (GGT). This compound has garnered attention due to its potential therapeutic applications across various biological systems, particularly in the context of oxidative stress, inflammation, and neurological disorders. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound functions primarily by inhibiting GGT, an enzyme involved in the metabolism of glutathione and the gamma-glutamyl cycle. The inhibition of GGT activity leads to a decrease in oxidative stress and inflammatory responses, making this compound a candidate for treating conditions like asthma and epilepsy.

Key Mechanistic Insights

  • Electrostatic Interactions : this compound exhibits critical electrostatic interactions with the active-site residue Lys562 of human GGT, enhancing its inhibitory potency .
  • Non-Cytotoxicity : Studies have shown that this compound does not exhibit cytotoxic effects on human fibroblasts or hepatic stellate cells at concentrations up to 1 mM .
  • Restoration of Glutathione Levels : By inhibiting GGT, this compound restores glutathione levels in tissues, which is crucial for cellular defense against oxidative damage .

1. Asthma Treatment

Recent studies have highlighted the potential of this compound in managing asthma exacerbations. In murine models, treatment with this compound significantly reduced airway hyperresponsiveness (AHR), mucus hypersecretion, and inflammatory cytokine expression (IL-5, IL-13) associated with asthma .

ParameterControl GroupThis compound Treatment
AHR (cm H2O)25 ± 310 ± 2
Mucus Hypersecretion (mg/g)15 ± 15 ± 0.5
IL-5 Expression (pg/mL)200 ± 2050 ± 5

2. Neurological Disorders

This compound has also been investigated for its role in reducing seizures in epilepsy models. In a study involving genetically engineered mice with temporal lobe epilepsy, administration of this compound led to a significant increase in seizure protection by inhibiting the production of gamma-glutamylated amino acids (GG-AAs), which are correlated with seizure activity .

ParameterControl GroupThis compound Treatment
Number of Seizures15 ± 23 ± 1
GG-AAs Level (μM)30 ± 5<5

3. Renal Protection

This compound has shown promise in preventing ischemia/reperfusion-induced acute kidney injury (AKI). In rat models, treatment with this compound resulted in significantly lower serum ALT and AST levels compared to control groups .

ParameterControl GroupThis compound Treatment
Serum ALT (U/L)120 ± 1040 ± 5
Serum AST (U/L)150 ± 1530 ± 4

Case Study: Asthma Management

In a controlled study using OVA/LPS-induced asthma models, this compound treatment reduced inflammatory cytokines significantly compared to untreated controls. The study utilized RNA sequencing to analyze pathway activation and demonstrated that this compound inhibits NFκB signaling pathways involved in inflammation .

Case Study: Epilepsy

A metabolomics study revealed that administering this compound reduced GG-AA levels in seizure-protected mice, correlating with decreased seizure frequency. This suggests that targeting the gamma-glutamyl cycle may provide a novel approach for managing refractory epilepsy .

Properties

IUPAC Name

2-amino-4-[[3-(carboxymethyl)phenoxy]-methoxyphosphoryl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18NO7P/c1-20-22(19,6-5-11(14)13(17)18)21-10-4-2-3-9(7-10)8-12(15)16/h2-4,7,11H,5-6,8,14H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFPDEDRMYYPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CCC(C(=O)O)N)OC1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Next, 0.72 g (1.12 mmol) of benzyl 2-(N-benzyloxycarbonylamino)-4-{[3-(benzyloxycarbonylmethyl)phenyl](methyl)phosphono}butanoate was dissolved in 24 mL of a solvent mixture of methanol and water at 5:1 and mixed with 200 mg of 5% palladium-carbon, and hydrogen gas was introduced at room temperature for 2.5 hours. Thereafter, the palladium-carbon was removed by Celite filtration and the filtrate was vacuum-concentrated and the residue was freeze-dried from water to obtain 2-amino-4-{[3-(carboxymethyl)phenyl] (methyl)phosphono}butanoic acid (0.19 g, yield 51%) as a colorless solid.
Name
benzyl 2-(N-benzyloxycarbonylamino)-4-{[3-(benzyloxycarbonylmethyl)phenyl](methyl)phosphono}butanoate
Quantity
0.72 g
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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